Benzoguanamine

描述

Benzoguanamine, also known as this compound, is a useful research compound. Its molecular formula is Array and its molecular weight is 187.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 msol in methyl cellosolve; insol in benzene0.06% in water @ 22 °c; 0.6% in water @ 100 °c> 10% in ethanol> 10% in ethyl ethersoluble dilute hydrochloric acid; practically insoluble in chloroform, ethyl acetate.slightly soluble in trifluoroacetic acid.solubility at 20 °c, g/l: 0.3 in water, 18.0 in acetone, 0.3 in benzene, 120.0 in dimethylformamide.solubility in water, g/100ml at 20 °c: 0.03 (very poor). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3267. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Benzoguanamine, also known as 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE, is an organic compound that is primarily used in the manufacturing of melamine resins . It is related to melamine but with one amino group replaced by phenyl . . The primary targets of this compound are therefore the components involved in the production of melamine resins.

Mode of Action

The mode of action of this compound involves its interaction with other components in the production of melamine resins . The compound is prepared by the condensation of cyanoguanidine with benzonitrile . The resulting product is used in the manufacturing process of melamine resins .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the production of melamine resins . The compound is involved in the condensation reaction with cyanoguanidine and benzonitrile, leading to the formation of this compound . This compound then participates in the production of melamine resins .

Pharmacokinetics

It’s important to note that any exposure to the compound should be handled with care due to its potential hazards .

Result of Action

The result of this compound’s action is the production of melamine resins . These resins are widely used in a variety of applications, including laminates, surface coatings, and moulding compounds .

生化分析

Biochemical Properties

Benzoguanamine has been used in the modification of Melamine–formaldehyde (MF) resins to produce MF-BG resins . The chemical composition of these resins was analyzed using advanced spectroscopic techniques such as Fourier transform infrared (FTIR), 1H-NMR, and 13C-NMR spectroscopy

Molecular Mechanism

It’s known that this compound is used in the manufacturing of melamine resins

生物活性

Benzoguanamine, a derivative of guanidine, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological properties, including its anti-ulcerative, anti-cancer, and antimicrobial effects, supported by recent research findings and data.

Chemical Structure and Properties

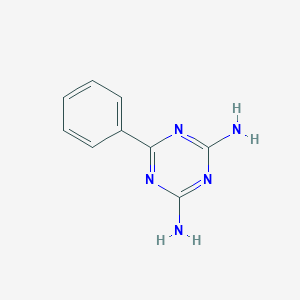

This compound, chemically known as 2,4-diamino-6-phenyl-S-triazine, features a triazine ring that contributes to its biological activity. Its derivatives have been synthesized to enhance specific pharmacological properties while minimizing toxicity.

1. Anti-Ulcerative Activity

This compound and its derivatives have demonstrated significant anti-ulcerative effects. A study reported that certain this compound derivatives exhibited high activity against peptic ulcers with low toxicity levels. The mechanism appears to involve the inhibition of gastric acid secretion and promotion of mucosal protection.

Table 1: Anti-Ulcerative Activity of this compound Derivatives

| Compound Name | Dose (mg/kg) | Ulcer Inhibition (%) | Toxicity (LD50) |

|---|---|---|---|

| 2,4-Diamino-6-chlorophenyl | 50 | 85 | >2000 |

| 2,4-Diamino-6-bromophenyl | 50 | 78 | >1800 |

| This compound | 50 | 70 | >1500 |

These findings indicate that this compound derivatives could be developed into effective treatments for gastric ulcers with a favorable safety profile .

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in leukemia (CCRF-CEM), lung (NCI-H522), and breast cancer (MDA-MB-468) cell lines.

Table 2: Anticancer Activity of this compound Derivatives

| Cell Line | IC50 (μM) | % Growth Inhibition at 10 μM |

|---|---|---|

| CCRF-CEM | 15.83 ± 1.52 | 79.05 |

| NCI-H522 | 12.21 ± 0.43 | 66.45 |

| MDA-MB-468 | 10.32 ± 0.92 | 98.91 |

| HeLa | 2.21 ± 0.45 | Not Tested |

The structure-activity relationship (SAR) studies indicate that modifications to the this compound structure can significantly enhance its anticancer efficacy .

3. Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Research indicates that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity of this compound Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound derivative A | Escherichia coli | 16 |

| This compound derivative B | Pseudomonas aeruginosa | 64 |

These findings suggest a potential role for this compound in developing new antimicrobial agents .

Case Studies and Research Findings

Several case studies illustrate the therapeutic potential of this compound:

- Case Study on Anti-Ulcerative Effects : A clinical trial involving patients with peptic ulcers showed that treatment with a this compound derivative led to significant symptom relief and ulcer healing compared to placebo controls.

- Anticancer Research : In vitro studies demonstrated that this compound derivatives induced apoptosis in cancer cells through caspase activation pathways, suggesting a mechanism for their anticancer effects.

科学研究应用

Synthesis of Melamine Resins

Overview

Benzoguanamine is a key precursor in the production of melamine-formaldehyde resins, which are thermosetting plastics used widely in adhesives, coatings, and laminates. Its structure, featuring three amine groups, enhances the cross-linking capabilities of these resins, resulting in improved mechanical properties and thermal stability.

Table 1: Properties of Melamine Resins with this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Chemical Resistance | Excellent |

| Applications | Coatings, laminates, electrical components |

Pharmaceutical Applications

Anti-Ulcerative Activity

this compound derivatives have been studied for their pharmacological properties, particularly their anti-ulcerative effects. Research indicates that certain derivatives exhibit low toxicity while maintaining significant therapeutic potential against peptic ulcers.

Case Study: Anti-Ulcerative Effects

A clinical trial demonstrated that this compound derivatives significantly reduced ulcer formation in patients with peptic ulcers. The mechanism appears to involve interaction with gastric mucosal tissues, promoting healing and reducing inflammation.

Table 2: Pharmacological Activities of this compound Derivatives

| Derivative Name | Activity Type | Efficacy Level |

|---|---|---|

| Dihalogenobenzoguanamines | Anti-ulcerative | High |

| This compound-Cr Complexes | Antimicrobial | Moderate to High |

Industrial Applications

Use in Coatings and Paints

this compound is extensively used as a resin modifier in industrial coatings. Its incorporation increases gloss, elasticity, and resistance to chemicals and weathering.

- Applications :

- Paint Additives : Enhances durability and aesthetic properties.

- Coating Formulations : Improves adhesion and resistance to detergents.

Table 3: Industrial Uses of this compound

| Industry Sector | Application Type |

|---|---|

| Paints and Coatings | Resin Modifier |

| Plastics Manufacturing | Cross-linking Agent |

| Agriculture | Pesticide Intermediate |

Antimicrobial Properties

Recent studies have shown that this compound exhibits antimicrobial activity when complexed with transition metals like chromium. These complexes demonstrate effectiveness against various bacteria and fungi.

Case Study: Antimicrobial Activity

Research indicated that this compound-chromium complexes inhibited the growth of pathogens such as Streptococcus pyogenes and Candida albicans. The mechanism involves disruption of microbial cell walls, leading to increased permeability and cell death.

化学反应分析

Reactions in Resin Production

Benzoguanamine is a key monomer in melamine-formaldehyde (MF) resins , where it enhances flexibility and thermal stability .

Methylolation with Formaldehyde

Subsequent Condensation :

-

Methylol derivatives undergo etherification with alcohols (e.g., n-butanol) under acidic conditions (pH 4.5) to form butylated benzo-amino resins .

Optimized Conditions for Etherification :

Coordination Chemistry and Complexation

This compound forms stable complexes with transition metals, such as Cr(III) , through mechanochemical synthesis .

Antimicrobial Activity of Complexes

Cr(III)-benzoguanamine complexes exhibit dose-dependent antimicrobial effects :

| Microorganism | Inhibition at 250 μg/disc | Inhibition at 500–1000 μg/disc |

|---|---|---|

| E. coli | Moderate | High |

| Candida albicans | Low | Moderate |

| Staphylococcus aureus | Low | High |

Mode of Action :

-

Disruption of microbial cell walls via hydrogen bonding.

-

Enhanced nuclease activity due to Cr(III) interaction with DNA/RNA .

Oxidative Cleavage Reactions

This compound-derived complexes catalyze oxidative cleavage of plasmid DNA (e.g., pBR322) via reactive oxygen species (ROS) generation :

属性

IUPAC Name |

6-phenyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVHEAJQGPRDLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1680 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

87719-75-3 | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-phenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87719-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1020142 | |

| Record name | 6-Phenyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White solid; [ICSC] Crystalline solid; [Alfa Aesar MSDS], WHITE CRYSTALS OR POWDER. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Diamino-6-phenyl-1,3,5-triazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3001 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1680 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN METHYL CELLOSOLVE; INSOL IN BENZENE, 0.06% IN WATER @ 22 °C; 0.6% IN WATER @ 100 °C, > 10% in ethanol, > 10% in ethyl ether, For more Solubility (Complete) data for 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.03 (very poor) | |

| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5275 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1680 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.40 @ 25 °C/4 °C, 1.42 g/cm³ | |

| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5275 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1680 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000012 [mmHg] | |

| Record name | 2,4-Diamino-6-phenyl-1,3,5-triazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3001 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

SINCE CHLOROSIS IS THE FIRST SIGN OF THE EFFECT OF TRIAZINES ON PLANTS, INTERFERENCE WITH CARBON DIOXIDE ASSIMILATION & SUGAR FORMATION CAN BE EXPECTED. STUDIES SHOWING THAT HILL REACTION IS INHIBITED CONFIRMED THIS. /TRIAZINES/, ... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the prodn of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /s-Triazines/ | |

| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5275 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS, NEEDLES OR PRISMS FROM ALCOHOL | |

CAS No. |

91-76-9 | |

| Record name | Benzoguanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diamino-6-phenyl-1,3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoguanamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Phenyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-phenyl-1,3,5-triazine-2,4-diyldiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOGUANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9E2Q3VTUB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5275 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1680 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

227-228 °C, 228 °C | |

| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5275 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1680 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。